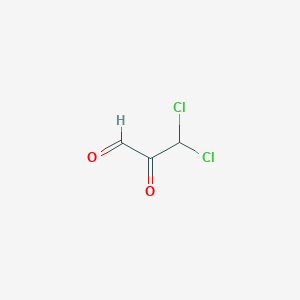
3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with appropriate reagents under controlled conditions. One common method involves the use of amidoximes and O-acylamidoximes as starting materials, which undergo cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce dihydro-oxadiazole derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole include:
- (3,5-dichloro-2,4,6-trimethylphenyl)methylamine
- (S)-(3,5-dichloro-2,4,6-trimethylphenyl)(2R)-pyrrolidin-2-ylmethanol
- (3S)-3-[(3,5-dichloro-2,4,6-trimethylphenyl)methyl]piperidine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
67800-08-2 |
|---|---|
Fórmula molecular |
C12H12Cl2N2O |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
3-(3,5-dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12Cl2N2O/c1-5-9(12-15-8(4)17-16-12)6(2)11(14)7(3)10(5)13/h1-4H3 |
Clave InChI |
YKXZGRPZELRCEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)C2=NOC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
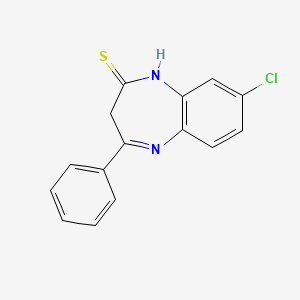
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
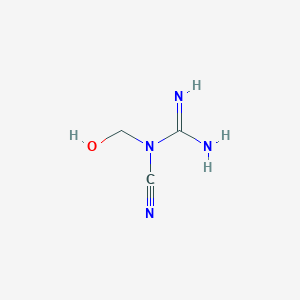
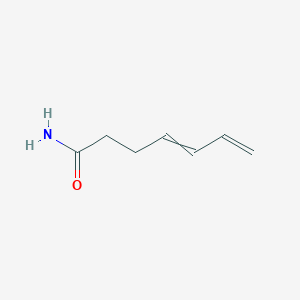
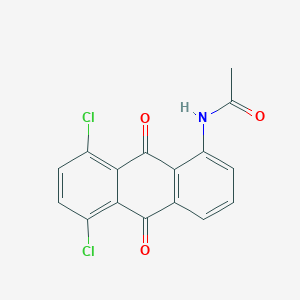
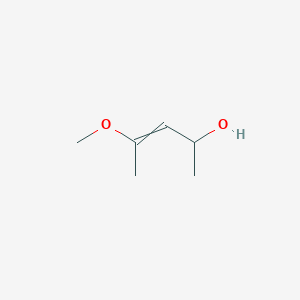
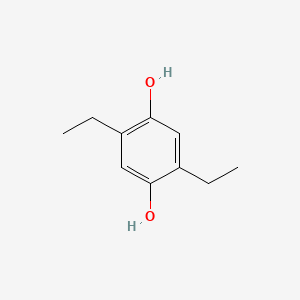
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)


